molecular formula C8H11NO B147265 4-Methoxy-N-methylaniline CAS No. 5961-59-1

4-Methoxy-N-methylaniline

Cat. No. B147265
Key on ui cas rn: 5961-59-1
M. Wt: 137.18 g/mol
InChI Key: JFXDIXYFXDOZIT-UHFFFAOYSA-N
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Patent
US06921821B2

Procedure details

To a mixture of N-methyl-p-anisidine (2.8 g, 20 mmol) and malonic acid (4.3 g, 40 mmol) was added POC13 (17 mL). After heating at 90° C. for 1.5 hr, the reaction mixture was poured over ice and basified with 6N NaOH to a pH of 14. The solution was then filtered and the filtrate was acidified with 6N HCl to pH 3. The precipitate was filtered and dried to afford a brown solid (1.8 g, 50%). 1H NMR (300 MHz, MeODd4) 8 3.65 (3H, s), 3.86 (3H, s), 5.97 (1H, s), 7.28 (1H, dd, J=2.8, 9.3 Hz), 7.49 (2H, d, J=9.3 Hz).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
POC13
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([O:7][CH3:8])=[CH:5][CH:4]=1.[C:11]([OH:17])(=O)[CH2:12][C:13]([OH:15])=O.[OH-].[Na+]>>[OH:15][C:13]1[C:10]2[C:3](=[CH:4][CH:5]=[C:6]([O:7][CH3:8])[CH:9]=2)[N:2]([CH3:1])[C:11](=[O:17])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CNC1=CC=C(OC)C=C1
Name
Quantity
4.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
POC13
Quantity
17 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(N(C2=CC=C(C=C12)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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